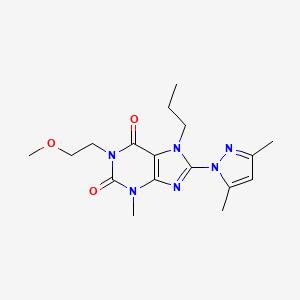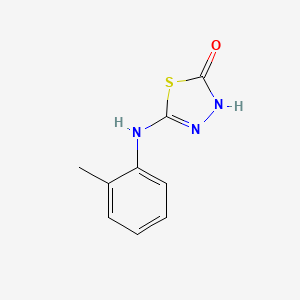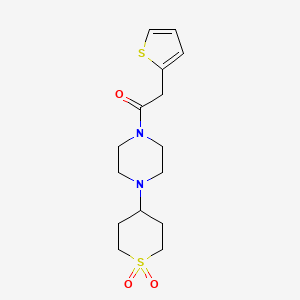![molecular formula C18H29NOS2 B2829740 1-{4-Azatricyclo[4.3.1.1^{3,8}]undecan-4-yl}-5-(1,2-dithiolan-3-yl)pentan-1-one CAS No. 1808598-15-3](/img/structure/B2829740.png)
1-{4-Azatricyclo[4.3.1.1^{3,8}]undecan-4-yl}-5-(1,2-dithiolan-3-yl)pentan-1-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-{4-Azatricyclo[4.3.1.1^{3,8}]undecan-4-yl}-5-(1,2-dithiolan-3-yl)pentan-1-one, commonly known as ATDP, is a synthetic compound that has gained significant attention in the scientific community due to its potential applications in various fields. ATDP is a complex molecule that possesses unique properties, making it an attractive candidate for research in the fields of chemistry, biology, and medicine.
Mécanisme D'action
The mechanism of action of ATDP is not fully understood. However, studies have shown that ATDP exerts its antitumor activity by inducing apoptosis in cancer cells. ATDP also inhibits the growth of cancer cells by disrupting the cell cycle and inducing cell cycle arrest. In addition, ATDP has been shown to inhibit the activity of various enzymes, including topoisomerase II and protein kinase C.
Biochemical and Physiological Effects:
ATDP has been shown to exhibit various biochemical and physiological effects. In vitro studies have shown that ATDP inhibits the proliferation of cancer cells and induces apoptosis in these cells. ATDP has also been shown to possess anti-inflammatory and antioxidant properties, making it a potential candidate for the treatment of various inflammatory diseases. In addition, ATDP has been shown to inhibit the activity of various enzymes, including topoisomerase II and protein kinase C.
Avantages Et Limitations Des Expériences En Laboratoire
ATDP possesses several advantages and limitations for lab experiments. One of the advantages of ATDP is its unique structure, which makes it an attractive candidate for research in various fields. ATDP also possesses potent antitumor activity, making it a potential candidate for the development of novel anticancer drugs. However, the synthesis of ATDP is a complex process that requires several steps, and the overall yield of the process is moderate. In addition, further optimization of the synthesis method is required to improve the efficiency of the process.
Orientations Futures
There are several future directions for the research of ATDP. One of the future directions is the development of novel anticancer drugs based on the structure of ATDP. Another future direction is the study of the interaction of ATDP with various proteins and enzymes. In addition, the development of more efficient synthesis methods for ATDP is also a future direction for research. Finally, the study of the physiological effects of ATDP in vivo is also an area for future research.
Méthodes De Synthèse
The synthesis of ATDP is a complex process that involves several steps. The first step is the synthesis of 1,2-dithiolane-3-pentanone, which is then reacted with 1,4-dibromobutane to form 5-(1,2-dithiolan-3-yl)pentan-1-one. The next step involves the reaction of 5-(1,2-dithiolan-3-yl)pentan-1-one with sodium hydride and 1,4-diazabicyclo[2.2.2]octane to form 1-{4-Azatricyclo[4.3.1.1^{3,8}]undecan-4-yl}-5-(1,2-dithiolan-3-yl)pentan-1-one. The overall yield of this synthesis method is moderate, and further optimization is required to improve the efficiency of the process.
Applications De Recherche Scientifique
ATDP has been extensively studied for its potential applications in various fields, including medicinal chemistry, biochemistry, and materials science. In medicinal chemistry, ATDP has been shown to exhibit potent antitumor activity against various cancer cell lines. In addition, ATDP has also been shown to possess anti-inflammatory and antioxidant properties, making it a potential candidate for the treatment of various inflammatory diseases. In biochemistry, ATDP has been used as a probe to study the interaction of proteins with lipid bilayers. ATDP has also been used as a fluorescent probe to study the binding of ligands to G protein-coupled receptors. In materials science, ATDP has been used as a building block to synthesize novel materials with unique properties.
Propriétés
IUPAC Name |
1-(4-azatricyclo[4.3.1.13,8]undecan-4-yl)-5-(dithiolan-3-yl)pentan-1-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H29NOS2/c20-18(4-2-1-3-17-5-6-21-22-17)19-12-15-8-13-7-14(9-15)11-16(19)10-13/h13-17H,1-12H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MTQLBSNIPJWOSQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CSSC1CCCCC(=O)N2CC3CC4CC(C3)CC2C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H29NOS2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
339.6 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-{4-Azatricyclo[4.3.1.1^{3,8}]undecan-4-yl}-5-(1,2-dithiolan-3-yl)pentan-1-one | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![ethyl 3-cyano-2-(4-(piperidin-1-ylsulfonyl)benzamido)-4,5-dihydrothieno[2,3-c]pyridine-6(7H)-carboxylate](/img/structure/B2829657.png)







![2-[1-[(4-methylphenyl)methyl]indol-3-yl]sulfanyl-N-[2-(trifluoromethyl)phenyl]acetamide](/img/structure/B2829671.png)
![3-[(2-Methoxyethoxy)carbonyl]-2-methyl-1-benzofuran-5-yl morpholine-4-carboxylate](/img/structure/B2829673.png)
![N-(3-chloro-4-fluorophenyl)-2-((3-(3,4-dichlorophenyl)-1,4-diazaspiro[4.5]deca-1,3-dien-2-yl)thio)acetamide](/img/structure/B2829674.png)

![2-(9-(3-chloro-4-methylphenyl)-1,7-dimethyl-2,4-dioxo-1,2,6,7,8,9-hexahydropyrimido[2,1-f]purin-3(4H)-yl)acetamide](/img/structure/B2829679.png)
![N-((4-(1H-benzo[d]imidazol-2-yl)cyclohexyl)methyl)-2-(benzo[d]isoxazol-3-yl)acetamide](/img/structure/B2829680.png)